N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide
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Overview
Description
N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzodiazole core One common method is the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzodiazole ringFinally, the methoxybenzamide moiety is attached via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,3-Dimethylphenyl)acetamide
- N-(3,5-Dimethylphenyl)benzamide
Uniqueness
N-({1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-2-methoxybenzamide is unique due to its specific structural features, such as the combination of a benzodiazole core with a 2,5-dimethylphenylmethyl group and a methoxybenzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H25N3O2/c1-17-12-13-18(2)19(14-17)16-28-22-10-6-5-9-21(22)27-24(28)15-26-25(29)20-8-4-7-11-23(20)30-3/h4-14H,15-16H2,1-3H3,(H,26,29) |
InChI Key |
PCQZUEHZWLNVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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